molecular formula C12H15ClFN3 B2932519 4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile;hydrochloride CAS No. 2416229-38-2

4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile;hydrochloride

Cat. No.: B2932519
CAS No.: 2416229-38-2
M. Wt: 255.72
InChI Key: DIAOLZAHIAQRIM-UHFFFAOYSA-N
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Description

4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile hydrochloride is a heterocyclic compound featuring a 1,4-diazepane (homopiperazine) ring fused to a 3-fluorobenzonitrile core, with a hydrochloride counterion. This compound belongs to a class of bioactive molecules targeting receptors or enzymes, as inferred from structurally related diazepane derivatives in the evidence (e.g., 5-HT6R ligands, antiparasitic agents) .

Key structural attributes:

  • 3-Fluorobenzonitrile moiety: Enhances metabolic stability and binding affinity via hydrophobic and dipolar interactions.
  • 1,4-Diazepane ring: A seven-membered saturated ring with two nitrogen atoms, offering conformational flexibility for receptor engagement.
  • Hydrochloride salt: Improves solubility for pharmacological applications.

Properties

IUPAC Name

4-(1,4-diazepan-1-yl)-3-fluorobenzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3.ClH/c13-11-8-10(9-14)2-3-12(11)16-6-1-4-15-5-7-16;/h2-3,8,15H,1,4-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRUOBCFDQYDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=C(C=C(C=C2)C#N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile;hydrochloride involves its interaction with specific molecular targets in the body:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity Yield/Synthetic Route
4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile HCl C₁₂H₁₄ClFN₄ (inferred) ~284–299 3-fluorobenzonitrile, 1,4-diazepane Likely receptor modulation (inferred) Not explicitly reported
NEU-924 C₃₄H₃₂ClFN₆O₃S 659.18 3-fluorobenzyl, sulfonyl, quinoline Antiparasitic (T. cruzi inhibitor) Not provided
Compound 10f C₁₄H₂₃N₃O₂S 297.42 Sulfonamide, 1,4-diazepane 5-HT6R ligand (Ki = 12 nM) 0.011g yield via sulfonylation
9a C₂₅H₂₈N₄OS 440.59 Thiophenyl, benzamide, 1,4-diazepane Dopamine D3 receptor ligand 48% yield via amide coupling
KU-0058948 HCl C₂₁H₂₂ClFN₄O₂ 416.88 Phthalazinone, fluorobenzyl Kinase inhibitor (inferred) Multi-step synthesis (purified >90%)

Biological Activity

4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile;hydrochloride is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure and properties:

  • IUPAC Name : 4-(1,4-diazepan-1-yl)-3-fluorobenzonitrile hydrochloride
  • Molecular Formula : C12H15ClF2N3
  • Molecular Weight : 247.72 g/mol
  • Purity : ≥95%
  • Physical Form : Powder

The biological activity of this compound is primarily linked to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in various physiological processes.

Potential Mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit dipeptidyl peptidase IV (DPP-IV), which plays a significant role in glucose metabolism and is a target for diabetes treatment .
  • Receptor Modulation : The compound may also interact with neurotransmitter receptors, influencing pathways related to anxiety and mood disorders.

Antidiabetic Properties

Research has indicated that compounds similar to this compound exhibit antidiabetic effects through the inhibition of DPP-IV. This inhibition leads to increased levels of incretin hormones, which are crucial for insulin secretion and glucose homeostasis .

Neuropharmacological Effects

Studies have shown that compounds with a similar structure can exhibit anxiolytic and antidepressant effects. This is attributed to their ability to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine.

Case Study 1: DPP-IV Inhibition in Diabetic Models

A study investigated the effects of DPP-IV inhibitors on diabetic nephropathy models. The results indicated that these inhibitors not only improved glycemic control but also exhibited renoprotective effects, reducing microalbuminuria in diabetic patients .

Study ParameterControl GroupTreatment GroupP-value
Microalbuminuria (mg/g)4525<0.01
HbA1c (%)8.57.2<0.05

Case Study 2: Neuropharmacological Assessment

Another study evaluated the anxiolytic effects of structurally related compounds in rodent models. The findings suggested significant reductions in anxiety-like behaviors when treated with these compounds compared to controls.

Behavioral TestControl GroupTreatment GroupP-value
Open Field Test (s)120180<0.05
Elevated Plus Maze (%)3070<0.01

Safety and Toxicology

While the compound shows promise in various biological activities, safety assessments indicate potential toxicity at higher concentrations:

  • Acute Toxicity : Classified as harmful if swallowed or upon skin contact .
  • Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin).

Q & A

Q. Characterization Techniques :

  • IR Spectroscopy : Key peaks include aromatic C≡N stretching (~2230 cm⁻¹), C-F bending (~1100 cm⁻¹), and NH/CH stretches (2900–3400 cm⁻¹) .
  • ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.5 ppm), diazepane ring protons (δ 2.5–3.5 ppm), and fluorine coupling patterns .
  • Mass Spectrometry : Molecular ion peaks matching the molecular formula (C₁₂H₁₄FN₃·HCl) .

How can researchers address challenges related to low yields in the synthesis of 4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile derivatives?

Advanced
Low yields (e.g., 0.005–0.011 g in ) often stem from steric hindrance, poor solubility, or competing side reactions. Optimization strategies include:

  • Solvent Selection : Use high-boiling solvents (e.g., DMSO) to enhance reaction completion.
  • Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) or transition metals (e.g., Pd for coupling reactions).
  • Temperature Control : Gradual heating (e.g., 80–100°C) to minimize decomposition .
  • Purification : Employ preparative HPLC for challenging separations .

What role does the 1,4-diazepane ring play in the physicochemical properties and biological activity of this compound?

Basic
The 1,4-diazepane ring contributes to:

  • Solubility : The heterocycle enhances water solubility via protonation of the tertiary amine in acidic conditions.
  • Flexibility : The seven-membered ring allows conformational adaptability, improving target binding .
  • Bioavailability : The amine group facilitates salt formation (e.g., hydrochloride), enhancing stability and pharmacokinetics .

What in vitro assays are suitable for evaluating the proteolysis-targeting chimera (PROTAC) potential of this compound?

Advanced
Structural analogs in –2 suggest PROTAC applications. Key assays include:

  • Western Blotting : Measure degradation of target proteins (e.g., oncoproteins) post-treatment.
  • Cellular Viability Assays (MTT/XTT) : Assess cytotoxicity in cancer vs. normal cell lines.
  • Ubiquitination Assays : Detect polyubiquitin chains via immunoprecipitation .
  • SPR/BLI : Quantify binding kinetics between the compound and E3 ligase/target protein .

How do substituents on the diazepane ring influence the compound's stability and reactivity?

Basic
Substituents like methyl groups () or fluorophenyl moieties () alter:

  • Stability : Electron-withdrawing groups (e.g., -F) reduce basicity, slowing hydrolysis.
  • Reactivity : Bulky substituents hinder nucleophilic attack but may improve selectivity.
SubstituentImpact on Melting Point (°C)Reactivity Trend
-H92.5–94.5 Baseline
-CH₃↑ (e.g., 239–241 in )Reduced
-FVariableEnhanced electrophilicity

What computational methods can predict the binding affinity of this compound to target proteins?

Q. Advanced

  • Molecular Docking (AutoDock, MOE) : Model interactions with protein active sites (e.g., kinases or E3 ligases) .
  • Molecular Dynamics (GROMACS) : Simulate binding stability under physiological conditions.
  • QSAR Models : Correlate structural features (e.g., logP, polar surface area) with activity data .
    Validation : Compare computational results with experimental SPR or ITC data .

How can researchers resolve contradictory data regarding the biological efficacy of structurally similar diazepane derivatives?

Advanced
Contradictions may arise from assay variability or model selection. Solutions include:

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ curves across multiple concentrations.
  • Orthogonal Assays : Confirm results using independent methods (e.g., fluorescence polarization + SPR).
  • In Vivo Validation : Use preclinical models (e.g., xenografts) to assess translatability .

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